molecular formula C10H10O3 B12434011 3,4-Dihydroxybenzalacetone

3,4-Dihydroxybenzalacetone

Cat. No.: B12434011
M. Wt: 178.18 g/mol
InChI Key: YIFZKRGUGKLILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxybenzalacetone is a polyphenolic compound with a dihydroxybenzene structure. It is isolated from fungi such as Phellinus obliguus and Phellinus linteus. This compound has garnered attention due to its potent antioxidative properties and its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzalacetone can be synthesized through the condensation of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dihydroxybenzalacetone has a wide range of applications in scientific research:

Mechanism of Action

3,4-Dihydroxybenzalacetone exerts its effects primarily through its antioxidative activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits the expression of melanin-related proteins such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. This inhibition is mediated through the cyclic adenosine monophosphate/protein kinase A, v-akt murine thymoma viral oncogene homolog/glycogen synthase kinase 3 beta, and mitogen-activated protein kinase kinase/extracellular regulated protein kinase signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,4-dihydroxyphenyl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZKRGUGKLILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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